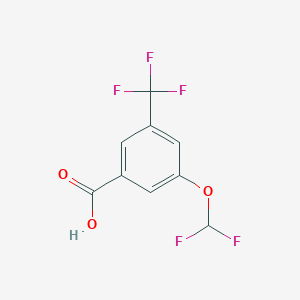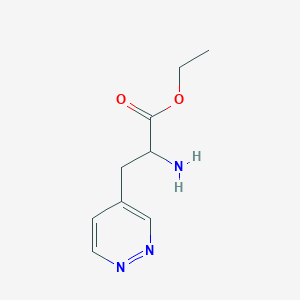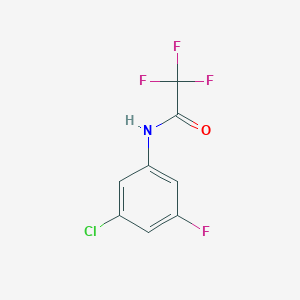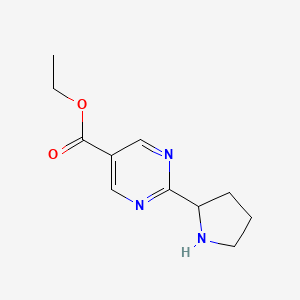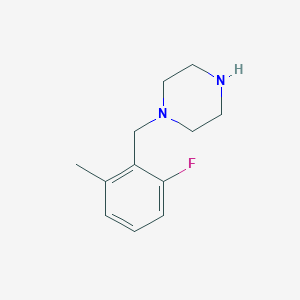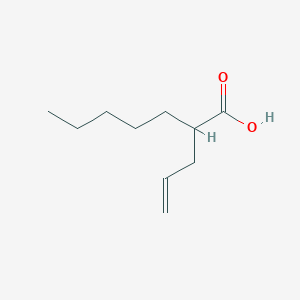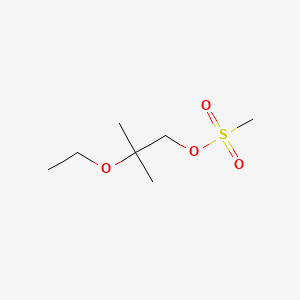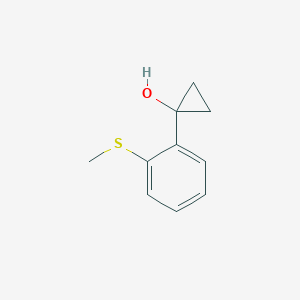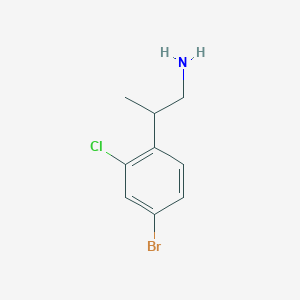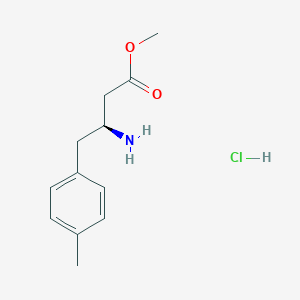
1-Iodopropan-2-amine hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodopropan-2-amine hydroiodide is an organic compound with the molecular formula C3H8IN It is a derivative of 1-iodopropane, where the iodine atom is attached to the first carbon of the propane chain, and an amine group is attached to the second carbon
Vorbereitungsmethoden
The synthesis of 1-iodopropan-2-amine hydroiodide typically involves the reaction of 1-iodopropane with ammonia or an amine under specific conditions. One common method is the nucleophilic substitution reaction, where 1-iodopropane reacts with ammonia to form the desired amine compound. The reaction can be carried out in an aqueous or alcoholic medium, often at elevated temperatures to increase the reaction rate. Industrial production methods may involve the use of catalysts to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
1-Iodopropan-2-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Iodopropan-2-amine hydroiodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-iodopropan-2-amine hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-Iodopropan-2-amine hydroiodide can be compared with other similar compounds, such as:
1-Iodopropane: A simple alkyl iodide used in organic synthesis.
2-Iodopropane: An isomer with the iodine atom attached to the second carbon.
1-Bromopropan-2-amine: A similar compound with a bromine atom instead of iodine
Eigenschaften
CAS-Nummer |
2803856-30-4 |
|---|---|
Molekularformel |
C3H9I2N |
Molekulargewicht |
312.92 g/mol |
IUPAC-Name |
1-iodopropan-2-amine;hydroiodide |
InChI |
InChI=1S/C3H8IN.HI/c1-3(5)2-4;/h3H,2,5H2,1H3;1H |
InChI-Schlüssel |
VHMUXUOPDWWFOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CI)N.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13562010.png)
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B13562020.png)
